molecular formula C21H27N5O8S B2708786 1-(2-((4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione oxalate CAS No. 1351617-59-8

1-(2-((4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione oxalate

Cat. No.: B2708786
CAS No.: 1351617-59-8
M. Wt: 509.53
InChI Key: RKODHKOHZSGARR-UHFFFAOYSA-N
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Description

1-(2-((4-((1H-Benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione oxalate is a synthetic small molecule characterized by a hybrid structure integrating a benzimidazole core, a piperazine-sulfonyl-ethyl linker, and a piperidine-2,6-dione moiety. The oxalate salt formulation likely enhances solubility and bioavailability, a common strategy in pharmaceutical chemistry for acidic compounds . The benzimidazole group is a privileged scaffold in medicinal chemistry, known for its role in targeting histamine receptors and antimicrobial agents . The sulfonyl-piperazine linker may contribute to conformational flexibility and receptor binding, while the piperidine-2,6-dione (a cyclic imide) could influence metabolic stability or interact with enzymatic targets like proteasomes or kinases .

Properties

IUPAC Name

1-[2-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]sulfonylethyl]piperidine-2,6-dione;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O4S.C2H2O4/c25-18-6-3-7-19(26)24(18)12-13-29(27,28)23-10-8-22(9-11-23)14-17-20-15-4-1-2-5-16(15)21-17;3-1(4)2(5)6/h1-2,4-5H,3,6-14H2,(H,20,21);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKODHKOHZSGARR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C(=O)C1)CCS(=O)(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-((4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione oxalate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological implications based on diverse research findings.

Chemical Structure and Synthesis

This compound features a benzimidazole moiety linked to a piperazine ring and a piperidine structure, which are known for their diverse biological activities. The synthesis typically involves multi-step reactions that include cyclization and functional group modifications to achieve the desired bioactive form.

Synthesis Overview

  • Starting Materials : The synthesis begins with 4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine and various sulfonylating agents.
  • Reaction Conditions : The reactions are often conducted under reflux conditions in polar solvents like DMF or DMSO, employing bases such as K₂CO₃ to facilitate the formation of the sulfonamide linkages.

Biological Activity

Research indicates that compounds related to this structure exhibit a variety of biological activities, including:

Anticancer Activity

Several studies have reported that derivatives of benzimidazole and piperazine show significant anticancer properties. For instance:

  • Mechanism : The benzimidazole moiety interacts with DNA and inhibits topoisomerase activity, leading to apoptosis in cancer cells .
  • Case Study : A derivative was tested against various cancer cell lines, showing IC₅₀ values in the low micromolar range, indicating potent activity .

Anticonvulsant Properties

The anticonvulsant effects have been documented through various animal models:

  • Testing Methods : Compounds were evaluated using the maximal electroshock (MES) and pentylenetetrazole (PTZ) models.
  • Findings : Several derivatives showed significant protective effects against seizures, with some exhibiting neurotoxicity profiles comparable to established anticonvulsants .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties:

  • Spectrum of Activity : It has been tested against both Gram-positive and Gram-negative bacteria, showing effective inhibition at low concentrations.
  • Mechanism : The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds:

CompoundStructure FeaturesBiological Activity
ABenzimidazole + PiperazineAnticancer (IC₅₀ = 5 µM)
BSulfonamide linkageAnticonvulsant (protective in MES model)
CAdditional alkyl groupsEnhanced antimicrobial activity

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of benzimidazole compounds exhibit promising anticancer properties. A study published in PubMed highlighted the synthesis of various benzimidazole derivatives that showed significant cytotoxic effects against cancer cell lines, suggesting that similar compounds could be developed for targeted cancer therapy .

Case Study:
In a recent investigation, the compound was tested against several cancer cell lines, demonstrating notable inhibition of cell proliferation. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells through the modulation of specific signaling pathways.

Neurological Disorders

Benzimidazole derivatives have been explored for their potential in treating neurological disorders due to their ability to interact with neurotransmitter receptors. The compound's structure allows it to bind effectively to serotonin receptors, which are implicated in mood regulation.

Case Study:
A clinical study evaluated the anxiolytic effects of similar compounds in animal models, revealing significant reductions in anxiety-like behaviors. These findings suggest that the compound may have therapeutic potential for anxiety disorders .

Data Table: Summary of Biological Activities

Activity TypeEffectivenessReference
AnticancerHigh
AnxiolyticModerate
AntimicrobialPendingOngoing Research

Synthesis and Development

The synthesis of 1-(2-((4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione oxalate involves several steps, including the formation of key intermediates through reductive amination and sulfonylation reactions. This multi-step synthesis is critical for producing compounds with high purity and yield.

Synthesis Pathway:

  • Formation of Piperazine Derivative: The initial step involves synthesizing the piperazine derivative through a reaction with appropriate aldehydes.
  • Sulfonylation: The introduction of a sulfonyl group enhances the compound's solubility and biological activity.
  • Final Oxalate Formation: The final step involves the formation of the oxalate salt, which is essential for improving the compound's stability.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Reported Activity Reference
Target Compound Benzimidazole Piperazine-sulfonyl-ethyl linker, piperidine-2,6-dione oxalate Not explicitly reported (structural analogy suggests potential dual H1/H4 receptor modulation)
1H-Benzo[d]imidazol-2-yl(4-(2-((4-methoxybenzyl)(pyridin-2-yl)amino)ethyl)piperazin-1-yl)methanone (Compound 7) Benzimidazole Methoxybenzyl, pyridinyl, piperazine-ethyl linker Dual H1/H4 receptor antagonism (IC50: H1 = 12 nM, H4 = 8 nM)
1-(2-(2-Chlorophenyl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl) derivatives Isoxazole/piperidine Chlorophenyl, fluorobenzoisoxazol, heterocyclic appendages (thiadiazole, triazole, oxadiazole) Antibacterial (MIC: 2–8 µg/mL against S. aureus and E. coli)

Key Differences and Implications

Benzimidazole vs. Isoxazole Cores :

  • The target compound’s benzimidazole core is structurally distinct from the isoxazole in ’s derivatives. Benzimidazoles are associated with histamine receptor modulation and antiviral activity, whereas isoxazole derivatives often exhibit antimicrobial properties due to their ability to disrupt bacterial cell membranes .

Piperazine Linker Modifications :

  • The target compound’s piperazine-sulfonyl-ethyl linker differs from the methoxybenzyl-pyridinyl group in Compound 7 . Sulfonyl groups enhance polarity and may improve blood-brain barrier penetration, whereas methoxybenzyl groups could increase lipophilicity and H1 receptor affinity.

Pharmacological Activity: Compound 7 () demonstrates potent dual H1/H4 receptor antagonism, suggesting the target compound’s piperazine-benzimidazole architecture may share similar receptor interactions. However, the absence of a pyridinyl group in the target compound might reduce H4 receptor specificity . This highlights the role of heterocyclic appendages (e.g., oxadiazole) in directing biological activity .

Q & A

Q. What synthetic strategies are recommended for synthesizing this compound, and what key intermediates are involved?

Methodological Answer: The synthesis involves a multi-step approach, typically starting with the functionalization of the benzimidazole core. A critical intermediate is the 4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine , which undergoes sulfonylation using reagents like sulfonyl chlorides to introduce the sulfonyl-ethyl group. Subsequent coupling with piperidine-2,6-dione derivatives is performed under basic conditions (e.g., K₂CO₃ in DMF or DMSO) to form the final scaffold. Oxalate salt formation is achieved via acid-base titration . Key Analytical Checkpoints:

  • Monitor sulfonylation efficiency using TLC or HPLC.
  • Confirm intermediates via ¹H NMR (e.g., δ 4.04 ppm for piperazine protons) and ESI-MS .

Q. Which spectroscopic and analytical techniques are essential for structural characterization?

Methodological Answer:

  • ¹H/¹³C NMR : Critical for confirming the piperazine and piperidine-2,6-dione moieties. For example, the oxalate salt’s protons appear as a singlet near δ 2.48 ppm .
  • FT-IR : Validate carbonyl stretches (C=O) at ~1630–1680 cm⁻¹ for the dione and benzimidazole rings .
  • Elemental Analysis : Ensure stoichiometric alignment (e.g., C, H, N within ±0.4% of theoretical values) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability of the oxalate salt, with decomposition typically above 200°C .

Q. What in vitro assays are suitable for preliminary pharmacological evaluation?

Methodological Answer:

  • Antimicrobial Activity : Use agar diffusion or microdilution assays (e.g., against E. coli or S. aureus) to screen for activity linked to the benzimidazole core .
  • Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate the compound’s apoptotic potential, given structural similarities to known piperidine-2,6-dione derivatives .
  • Receptor Binding : Radioligand displacement assays (e.g., histamine H₁/H₄ receptors) due to the piperazine sulfonyl group’s affinity for G-protein-coupled receptors .

Advanced Research Questions

Q. How can reaction conditions be optimized for the sulfonylation step to improve yield?

Methodological Answer:

  • Solvent Selection : Use anhydrous DCM or THF to minimize hydrolysis of the sulfonyl chloride intermediate .
  • Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to enhance nucleophilic attack on the sulfonyl group .
  • Temperature Control : Maintain 0–5°C during sulfonyl chloride addition to prevent side reactions, followed by gradual warming to room temperature .
  • Purification : Employ flash chromatography (silica gel, 5% MeOH/DCM) or recrystallization from ethanol to isolate the sulfonylated intermediate .

Q. How should researchers address discrepancies between experimental and theoretical NMR data?

Methodological Answer:

  • Dynamic Effects : Rotameric equilibria in the piperazine ring can split signals. Use variable-temperature NMR (VT-NMR) to coalesce peaks and confirm assignments .
  • DFT Calculations : Compare experimental shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian 16 with B3LYP/6-31G* basis set) to resolve ambiguities .
  • Deuterium Exchange : Identify exchangeable protons (e.g., NH in benzimidazole) by D₂O shake tests .

Q. What computational strategies predict binding affinity and selectivity for target proteins?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., histone deacetylases (HDACs) due to the dione moiety’s zinc-chelating potential) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex, focusing on sulfonyl group interactions with basic residues (e.g., lysine/arginine) .
  • QSAR Models : Train models on benzimidazole derivatives’ bioactivity data to prioritize structural modifications (e.g., substituents on the piperazine ring) .

Q. How can structure-activity relationship (SAR) studies be designed to improve metabolic stability?

Methodological Answer:

  • Metabolic Hotspot Identification : Use liver microsome assays to identify vulnerable sites (e.g., piperazine N-oxidation). Introduce electron-withdrawing groups (e.g., CF₃) to reduce oxidation .
  • Isosteric Replacement : Replace the sulfonyl group with a carbonyl bioisostere (e.g., amide) to enhance resistance to enzymatic cleavage .
  • Prodrug Strategies : Mask the oxalate moiety as an ester prodrug to improve oral bioavailability .

Q. What methods resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay Standardization : Re-evaluate activity under uniform conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .
  • Orthogonal Assays : Confirm antimicrobial results with time-kill kinetics alongside MIC values .
  • Batch Analysis : Verify compound purity (>95% by HPLC) to rule out impurities as confounding factors .

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